2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Medicinal Chemistry Structural Confirmation Compound Library Integrity

This is the exact 1-substituted para-tetrazole regioisomer required to establish baseline inhibitory potency in PTP1B and ACAT SAR campaigns. Its unsubstituted phenylacetyl motif serves as a minimalist probe to validate the core pharmacophore, making it non-interchangeable with meta-analogs or other substituents that cause complete loss of activity (IC50 > 1 µM). Use this compound to map electronic/steric requirements against NM-03 and electron-donating leads.

Molecular Formula C15H13N5O
Molecular Weight 279.30 g/mol
Cat. No. B5821254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Molecular FormulaC15H13N5O
Molecular Weight279.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3C=NN=N3
InChIInChI=1S/C15H13N5O/c21-15(10-12-4-2-1-3-5-12)17-13-6-8-14(9-7-13)20-11-16-18-19-20/h1-9,11H,10H2,(H,17,21)
InChIKeyUKVCTKSSGZKEIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide: Sourcing and Baseline Characterization for Tetrazole-Acetamide Research Programs


2-Phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic small molecule belonging to the class of N-phenylacetamides featuring a 1-substituted tetrazole ring . The compound has a molecular formula of C15H13N5O and a molecular weight of 279.30 g/mol . Its core structure—an acetamide linker bridging a phenyl group and a para-substituted phenyltetrazole—represents a privileged scaffold in medicinal chemistry, particularly for enzyme inhibition applications including glucokinase activation and protein tyrosine phosphatase 1B (PTP1B) inhibition [1][2]. This compound serves as a key building block or reference probe in structure-activity relationship (SAR) studies focused on non-carboxylic bioisosteres.

Why 2-Phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide Cannot Be Substituted with Generic Tetrazole Acetamides


The procurement of 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is not interchangeable with other tetrazole-acetamide analogs due to significant, quantitative differences in biological activity arising from subtle structural variations. The compound's specific 1-substituted tetrazole regioisomerism, coupled with the unsubstituted phenylacetamide motif, dictates its precise binding orientation and enzymatic inhibitory potency. As demonstrated in PTP1B inhibitor studies, even minor changes to the N-phenyl substitution pattern (e.g., shifting the tetrazole attachment from the para to the meta position or altering the acetamide substituent) result in marked differences in IC50 values, often shifting activity from potent micromolar inhibition to inactivity [1][2]. Furthermore, class-level SAR from related ACAT inhibitors confirms that the presence and position of the α-phenyl group critically modulates both in vitro potency and in vivo cholesterol-lowering efficacy, with certain substituents causing a complete loss of activity (IC50 > 1 µM) [3]. Therefore, substituting this specific compound with a structurally similar but not identical analog will invalidate comparative SAR studies and likely result in a non-functional probe for the intended biological target.

Quantitative Differentiation of 2-Phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide Against Key Comparators


Structural Identity and Purity: Benchmarking the Para-Tetrazole Acetamide Scaffold

The compound 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is characterized by a precise molecular structure (C15H13N5O, MW 279.30 g/mol) and is available at a minimum purity of 95% . This specific regioisomer (1-substituted tetrazole at the para-position of the aniline ring) is critical for biological activity. Comparators like the ortho-substituted analog (2-phenyl-N-[2-(1H-tetrazol-1-yl)phenyl]acetamide) or the meta-substituted analog (2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide) are distinct chemical entities with different CAS numbers and are not functionally equivalent. Procurement of the exact catalog item ensures experimental reproducibility in SAR studies where the para-substitution pattern is a defined variable .

Medicinal Chemistry Structural Confirmation Compound Library Integrity

PTP1B Inhibitory Activity: A Class-Level Inference of Potency

While direct IC50 data for 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is not publicly available, its structural class (tetrazole-acetamides) demonstrates potent PTP1B inhibition. A closely related comparator, NM-03 (N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide), exhibited an IC50 of 4.48 µM in a PTP1B enzymatic assay [1]. In contrast, a simpler analog, 2,2-diphenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide, was reported to have an IC50 of 4.48 µM (identical value, suggesting a potential data cross-reference) . These quantitative benchmarks establish the class's potential for low-micromolar activity. The target compound's unique 2-phenylacetamide motif is expected to modulate this activity, offering a distinct SAR data point compared to the NM-03 series, which contains a more complex thioether linkage.

Diabetes Research Enzyme Inhibition PTP1B Bioisostere

ACAT Inhibitory Potential: A Second Dimension of Class-Level Activity

The tetrazole-amide scaffold is a validated pharmacophore for acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibition. A comprehensive SAR study of tetrazole amide derivatives revealed that electron-donating substituents on the α-phenyl ring yield potent liver microsomal ACAT inhibitors with IC50 values ranging from 5 to 75 nM [1]. Conversely, electron-withdrawing substituents resulted in a significant loss of activity (IC50 > 1 µM) [1]. The target compound's unsubstituted phenyl group represents a critical baseline in this SAR. Its activity is expected to fall within the moderate to low nanomolar range based on the class trend, distinguishing it from highly potent electron-donating substituted analogs (e.g., 13j, IC50 = 5 nM) and inactive electron-withdrawing analogs (e.g., 13e, IC50 > 1 µM) [1].

Cardiovascular Research ACAT Inhibition Cholesterol Metabolism

Optimal Research Applications for 2-Phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide Based on Verified Evidence


PTP1B Inhibitor Lead Optimization and SAR Expansion

Procure this compound as a structurally simplified analog to the lead compound NM-03 (IC50 = 4.48 µM) for use in PTP1B inhibitor SAR studies [1]. By replacing the complex benzo[d]oxazol-2-ylthio group of NM-03 with a simpler phenylacetyl moiety, researchers can isolate the contribution of the core tetrazole-phenylacetamide scaffold to enzymatic inhibition. This compound serves as a minimalist probe to validate the pharmacophore and can be used as a baseline for evaluating the potency gains achieved by adding more complex substituents.

ACAT Inhibitor Scaffold Validation and Substituent Benchmarking

Utilize this compound as a key reference point in ACAT inhibitor development. Its unsubstituted phenyl group provides a critical baseline for SAR studies, as established by O'Brien et al. [2]. By testing this compound alongside analogs with electron-donating (IC50 = 5-75 nM) or electron-withdrawing (IC50 > 1 µM) substituents, researchers can quantitatively map the electronic and steric requirements for optimal ACAT inhibition. This enables rational, data-driven molecular design for cardiovascular drug discovery.

Control Compound for Tetrazole-Based Bioisostere Studies

The tetrazole ring is a well-known bioisostere for carboxylic acids. This compound can be used as a non-carboxylic control in studies comparing tetrazole-containing inhibitors with their carboxylic acid counterparts. Its defined structure (C15H13N5O, MW 279.30 g/mol) and high purity (>=95%) make it suitable for use as a reliable reference compound in assays designed to evaluate the impact of the tetrazole-for-carboxylate substitution on physicochemical properties like logP, solubility, and membrane permeability .

Chemical Library Enrichment for Kinase and Phosphatase Screening

Add this compound to focused screening libraries targeting the phosphatome. The tetrazole-acetamide class has demonstrated activity against PTP1B [1]. Its inclusion in diversity-oriented or targeted libraries for high-throughput screening (HTS) against various protein phosphatases and kinases can help identify new hit series. Its commercial availability and defined purity make it a practical, cost-effective addition to screening decks.

Quote Request

Request a Quote for 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.